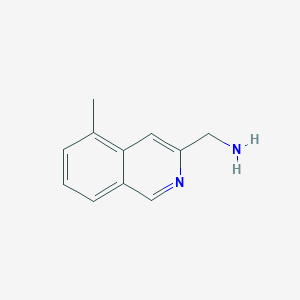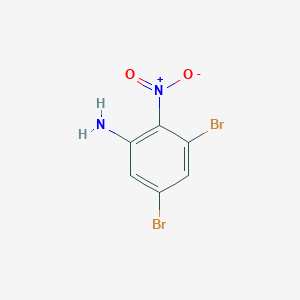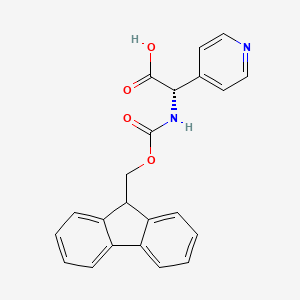
3,3'-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The oxy linkages are introduced by reacting the triazine derivative with an appropriate diol, such as hydroquinone, in the presence of a base like potassium carbonate. This step is typically performed in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Attachment of Aniline Groups:
- The final step involves the reaction of the intermediate product with aniline in the presence of a catalyst such as palladium on carbon. This step is usually carried out under hydrogenation conditions to ensure the complete conversion of the intermediate to the final product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3,3’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline typically involves the following steps:
-
Formation of the Triazine Core:
- The triazine core can be synthesized by the reaction of cyanuric chloride with phenylamine under controlled conditions. This reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the selective formation of the desired triazine derivative.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the aniline groups. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to convert the aniline groups to nitro groups.
-
Reduction:
- Reduction reactions can be performed on the nitro groups to revert them back to aniline groups. Reducing agents like sodium borohydride or catalytic hydrogenation are commonly employed for this purpose.
-
Substitution:
- The triazine ring can undergo nucleophilic substitution reactions. For example, the chlorine atoms in cyanuric chloride can be substituted with various nucleophiles such as amines, thiols, or alcohols to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, mild temperatures.
Substitution: Cyanuric chloride, nucleophiles (amines, thiols, alcohols), organic solvents, controlled temperatures.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Aniline derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in organic synthesis.
Biology:
- In biological research, the compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest in bioinorganic chemistry.
Medicine:
- The compound is investigated for its potential pharmacological properties. Derivatives of triazine compounds have shown activity against various diseases, including cancer and bacterial infections.
Industry:
- In the industrial sector, the compound is used as an intermediate in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3,3’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions through its nitrogen and oxygen atoms. This binding can influence the electronic properties of the metal center, leading to various catalytic or biological activities.
In pharmacological applications, the compound may interact with specific molecular targets such as enzymes or receptors. The triazine ring and aniline groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecule.
Comparison with Similar Compounds
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound has a similar triazine core but lacks the oxy linkages and additional aniline groups.
2,4,6-Tri(4-aminophenyl)-1,3,5-triazine: This compound has three aniline groups attached to the triazine ring but does not have the phenyl group or oxy linkages.
Uniqueness:
- The presence of both oxy linkages and aniline groups in 3,3’-((6-Phenyl-1,3,5-triazine-2,4-diyl)bis(oxy))dianiline makes it unique compared to other triazine derivatives. These structural features contribute to its distinct reactivity and potential applications in various fields.
Properties
CAS No. |
89367-94-2 |
|---|---|
Molecular Formula |
C21H17N5O2 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-[[4-(3-aminophenoxy)-6-phenyl-1,3,5-triazin-2-yl]oxy]aniline |
InChI |
InChI=1S/C21H17N5O2/c22-15-8-4-10-17(12-15)27-20-24-19(14-6-2-1-3-7-14)25-21(26-20)28-18-11-5-9-16(23)13-18/h1-13H,22-23H2 |
InChI Key |
ALAYCOIAOHYPBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)OC3=CC=CC(=C3)N)OC4=CC=CC(=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


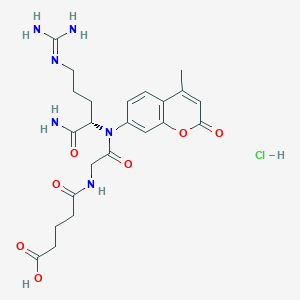
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
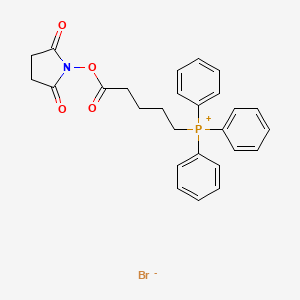




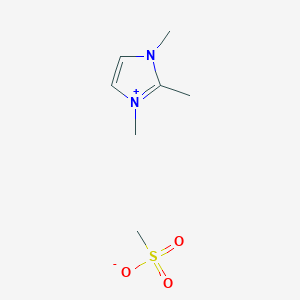
![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142904.png)

